1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H11N5 and its molecular weight is 225.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have explored the synthesis of new heterocyclic compounds based on pyrazole derivatives, showing anticancer activity. The study by Metwally, Abdelrazek, and Eldaly (2016) involved the reaction of a pyrazole derivative with various reagents to yield compounds with potential anticancer properties. This highlights the role of such compounds in developing new therapeutic agents against cancer (Metwally, Abdelrazek, & Eldaly, 2016).
Theoretical Studies and X-ray Analysis
Al‐Azmi and Awwadi (2021) conducted theoretical and X-ray studies on the cyclization of pyrazole-carbonitriles. Their work provides insights into the stability and crystal structure of these compounds, contributing to the understanding of their chemical behavior and potential applications in material science (Al‐Azmi & Awwadi, 2021).
Development of Glycogen Phosphorylase Inhibitors
Kattimani et al. (2019) reported on the synthesis of tetrazole derivatives from pyrazole-carbonitriles, which were screened for antihyperglycemic activity. This study underscores the importance of such compounds in designing new drugs for diabetes management (Kattimani et al., 2019).
Synthesis of Tetrazoles and Antimicrobial Activities
A series of 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles were synthesized from pyrazole-carbonitriles, showing the versatility of these compounds in generating bioactive molecules. The newly synthesized compounds were evaluated for their antimicrobial activities, indicating the potential use of pyrazole derivatives in developing new antimicrobial agents (Santos et al., 2012).
Novel Synthetic Pathways and Biological Activities
Research by Dotsenko, Semenova, and Aksenov (2020) on new reactions of pyrazole-carbonitriles led to the synthesis of hybrid molecules, showcasing the compound's role in creating structurally diverse molecules with potential biological activities (Dotsenko, Semenova, & Aksenov, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets in medicinal chemistry .
Mode of Action
Related compounds have been shown to participate in copper-catalyzed c–n cross-coupling reactions . These reactions typically involve the formation of a complex between the compound and a copper catalyst, which then facilitates the coupling process .
Biochemical Pathways
Similar compounds have been involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .
Result of Action
Related compounds have been shown to yield moderate to excellent results in various chemical reactions .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-5-10-8-17(7-9-1-2-9)16-12(10)11-6-14-3-4-15-11/h3-4,6,8-9H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHWMPANXUZMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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